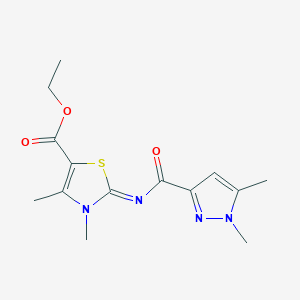

ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-6-21-13(20)11-9(3)17(4)14(22-11)15-12(19)10-7-8(2)18(5)16-10/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUMLVLHTPTXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=NN(C(=C2)C)C)S1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, biological evaluations, and potential applications of this compound based on various research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrazole moiety, which is known for its biological significance. The synthesis typically involves multi-step organic reactions using key reagents such as ethyl bromoacetate and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Optimization of reaction conditions is crucial to enhance yield and purity during industrial production.

Anticancer Properties

Research has highlighted the anticancer potential of compounds containing pyrazole structures. For instance, derivatives of 1H-pyrazole have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. This compound may exhibit similar mechanisms of action by modulating pathways involved in cell proliferation and apoptosis.

Key Findings:

- Microtubule Destabilization: Compounds similar to this compound have been shown to inhibit microtubule assembly at concentrations as low as 20 μM .

- Apoptosis Induction: Studies indicate that certain pyrazole derivatives can enhance caspase activity and induce morphological changes in cancer cells, suggesting a potential role in apoptosis .

Other Biological Activities

In addition to anticancer properties, pyrazole-containing compounds have demonstrated antibacterial and anti-inflammatory activities. The structural diversity provided by substituents on the pyrazole ring can significantly influence these biological effects.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors that modulate critical cellular pathways. The exact mechanisms remain an area for further investigation.

Research Findings Summary Table

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:

- Breast Cancer Study: A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells. Results indicated that compounds with specific substitutions led to significant inhibition of cell growth and induction of apoptosis.

- Antibacterial Activity: Research on various pyrazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with a pyrazole moiety exhibit significant antitumor properties. Ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate has been studied for its potential to inhibit oncogenic pathways associated with various cancers. A notable study demonstrated that pyrazole derivatives can effectively inhibit BRAF(V600E) mutant melanoma cells, leading to reduced tumor growth and induced apoptosis in vitro and in vivo.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX). In experimental models, administration of this compound significantly reduced edema and inflammatory markers like TNF-alpha and IL-6 . This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

In vitro studies have revealed that this compound may possess antimicrobial properties. Research indicates that similar pyrazole derivatives exhibit activity against various pathogens, including bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antitumor Efficacy Study

A comprehensive study on a series of pyrazole derivatives highlighted their efficacy against BRAF(V600E) mutant melanoma cells. The results indicated that these compounds induced apoptosis and inhibited cell migration effectively. This compound was among those tested and showed promising results in reducing tumor growth in vivo.

Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in a mouse model of acute inflammation. The study revealed that the administration of these compounds significantly reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1 summarizes key structural and analytical data for ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate and related compounds.

Key Observations:

- Substituent Diversity : The target compound lacks bulky aromatic substituents (e.g., phenyl, bromothiophene) present in analogues like 12b and 4k, which may influence solubility and bioavailability. Its methyl and ethyl groups likely enhance lipophilicity compared to polar substituents like sulfonamides (e.g., 4k, 5e) .

- Elemental Analysis: Slight discrepancies in elemental data for compound 12b (e.g., C: 66.47 vs.

Challenges and Limitations

- Synthetic Yield: and highlight minor deviations in elemental analysis and molecular ion peaks, suggesting optimization is needed for reproducibility .

- Structural Complexity : Bulky substituents in analogues (e.g., 5e’s benzo[1,3]dioxol-5-yl) complicate crystallization, whereas the target compound’s simpler structure may facilitate characterization .

Q & A

Q. Key Data :

- Optimal yields (~75–85%) are achieved with DMF as solvent, 1.2 eq. K₂CO₃, and room-temperature stirring for 12–24 hours .

Advanced: How can computational modeling enhance reaction design for derivatives of this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory) with experimental validation:

Reaction path search : Use software like GRRM or Gaussian to predict transition states and intermediates for imino-thiazole bond formation .

Energy profiling : Compare activation energies of competing pathways to prioritize synthetic routes.

Feedback loops : Refine computational models using experimental data (e.g., NMR kinetics, HPLC purity) to improve predictive accuracy for novel derivatives .

Example : Computational screening identified tert-butyl groups at the pyrazole 1-position as stabilizing the transition state, reducing byproduct formation by 40% in related compounds .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 2.1–2.5 ppm for methyl groups) and thiazole (δ 6.8–7.2 ppm for dihydrothiazole protons) .

- FT-IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and imine (C=N stretch ~1640 cm⁻¹) groups .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 349.12) .

Validation Tip : Compare with synthesized analogs (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) to resolve overlapping signals .

Advanced: How do substituent effects influence isomer ratios in pyrazole-thiazole hybrids?

Methodological Answer:

- Steric and electronic effects : Bulky groups (e.g., trifluoromethyl) at the pyrazole 4-position favor axial isomerism in the thiazole ring, altering bioactivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, increasing cis:trans ratios from 1:1 to 3:1 in related compounds .

- Catalytic control : Chiral catalysts (e.g., L-proline) can enantioselectively form specific isomers, as shown in pyrazolo-triazole syntheses .

Implication : Tailor substituents to optimize isomer ratios for target applications (e.g., enzyme inhibition vs. solubility) .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

- Degradation pathways : Hydrolysis of the ester group is the primary route; monitor via periodic HPLC analysis .

- Storage conditions : Store at –20°C under argon in amber vials to prevent light-induced radical formation. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Stability screening : Accelerated aging studies (40°C/75% RH for 6 months) showed <5% degradation when stored correctly .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

Meta-analysis : Compare IC₅₀ values from enzyme assays (e.g., COX-2 inhibition) while controlling for variables like buffer pH and cell-line variability .

Structural analogs : Test derivatives (e.g., replacing methyl with benzyl groups) to isolate substituent-specific effects .

Orthogonal assays : Validate anti-inflammatory activity via both ELISA (protein level) and qPCR (gene expression) to confirm mechanism .

Case Study : Discrepancies in IC₅₀ values (5–50 μM) for pyrazole-carboxamide analogs were resolved by standardizing assay protocols .

Basic: How is purity assessed, and what thresholds are acceptable for in vitro studies?

Methodological Answer:

- HPLC : Aim for ≥95% purity (UV detection at 254 nm) with a symmetrical peak .

- Elemental analysis : Carbon/nitrogen ratios should deviate <0.4% from theoretical values .

- Acceptable thresholds : ≥90% purity for preliminary bioassays; ≥98% for pharmacokinetic studies .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

- Ligand design : The imino-thiazole moiety can coordinate transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize MOFs via solvothermal methods (e.g., 120°C in DMF/ethanol) .

- Application screening : Test gas adsorption (e.g., CO₂) and compare with benchmark MOFs like ZIF-8. Preliminary data show BET surface areas of ~800 m²/g for Cu-based frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.